molecular formula C10H10BNO3 B13464715 (1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid

(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid

Cat. No.: B13464715
M. Wt: 203.00 g/mol
InChI Key: IGSNVZXBASAVJD-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid is a boronic acid derivative of quinoline. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The quinoline moiety in this compound adds to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid typically involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making it suitable for a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential biological activities. The boronic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H10BNO3

Molecular Weight

203.00 g/mol

IUPAC Name

(1-methyl-2-oxoquinolin-3-yl)boronic acid

InChI

InChI=1S/C10H10BNO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6,14-15H,1H3

InChI Key

IGSNVZXBASAVJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2N(C1=O)C)(O)O

Origin of Product

United States

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